molecular formula C16H13ClN2OS B2917871 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 912758-64-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B2917871
CAS No.: 912758-64-6
M. Wt: 316.8
InChI Key: JRQPYYVUIWFCCH-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a chemical compound offered for research and development applications. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes. Compounds featuring the benzothiazole core structure, such as this one, are of significant interest in medicinal chemistry and chemical biology. Benzothiazoles and their derivatives are a very important class of heterocyclic compounds that are ubiquitous in nature and are mainly used in medicine, agriculture, and industry . In pharmaceutical research, benzothiazole derivatives are important intermediates with a broad spectrum of reported pharmacological and biological activities . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and are utilized as valuable pharmacological tools in exploratory neuropharmacology research . Researchers are exploring these structures for various potential applications, including as cell differentiation inducers . The structural motif is also found in compounds investigated as kinase inhibitors . Handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-3-5-11(6-4-9)15(20)19-16-18-14-10(2)12(17)7-8-13(14)21-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPYYVUIWFCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and an amide functional group, which are known to contribute to its biological activity. The synthesis typically involves the reaction of 5-chloro-4-methylbenzothiazole with 4-methylbenzoyl chloride under controlled conditions, leading to the formation of the desired amide product.

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Studies suggest that this compound shows effectiveness against various bacterial strains. For instance, a study demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved Effect
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerBreast cancer cellsInduction of apoptosis
Colon cancer cellsActivation of caspases

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activity, affecting pathways related to cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a recent study published in 2023, researchers tested the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited a higher potency compared to others in the series, with a minimum inhibitory concentration (MIC) lower than 10 µg/mL for both S. aureus and E. coli .

Study on Anticancer Properties

Another significant study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Benzamide Substituents Key Properties/Applications Reference
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide 5-Cl, 4-CH₃ 4-CH₃ Unknown (presumed HDAC inhibition)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4-Cl, 5-Cl 3,5-(OCH₃)₂ High molecular weight (MW: 413.3)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl (thiazole) 2,4-F₂ Antiparasitic activity
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl (thiazole) 2-NO₂, 4-(4-OCH₃-3-CH₃C₆H₃) Antidiabetic potential (docking)
N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 5-Cl, 4-CH₃ Ethylene diamine derivative Unknown (structural variation)

Key Observations:

Substituent Position and Bioactivity: The presence of a 5-chloro group on the benzothiazole ring is common among analogs (e.g., ). The 4-methyl group in the target compound may sterically hinder interactions with enzyme active sites compared to bulkier substituents like 4-methoxy-3-methylphenyl in .

Benzamide Modifications :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance binding to target proteins.
  • Methoxy groups (e.g., in ) improve solubility but reduce lipophilicity.

Molecular docking studies on similar compounds suggest antidiabetic applications via interactions with 3-TOP protein .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Features Reference
This compound Not reported Not reported Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 185–187 ~1679 (C=O) Aromatic H: 7.36–7.72 ppm
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Not reported Not reported High-resolution MS: MW 413.3

Notes:

  • The target compound lacks reported spectroscopic data, but analogs show characteristic C=O stretches near 1679–1719 cm⁻¹ .
  • ^1H-NMR spectra typically exhibit aromatic proton signals between 7.36–8.39 ppm, influenced by substituent electronic effects.

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